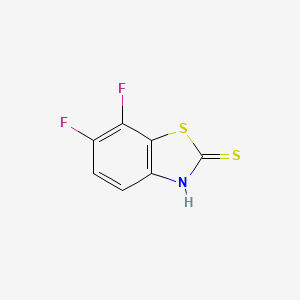
1-(3-Aminocyclopentyl)but-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminocyclopentyl)but-3-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by a cyclopentane ring substituted with an amino group and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-en-1-one typically involves the reaction of cyclopentadiene with hydroxylamine derivatives under specific conditions. One method involves dissolving the hydroxylamine derivative in a methanol-water mixed solvent, followed by the addition of sodium periodate and cyclopentadiene in an ice bath. The reaction mixture is then treated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the optimization of synthetic routes and reaction conditions, such as the use of catalysts and specific solvents, can enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminocyclopentyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Aminocyclopentyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butenone moiety can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopentyl-3-carboxyamides: These compounds share a similar cyclopentane ring structure with an amino group but differ in the presence of a carboxyamide group.
Cyclopentylamines: These compounds have a cyclopentane ring with an amino group but lack the butenone moiety.
Uniqueness
1-(3-Aminocyclopentyl)but-3-en-1-one is unique due to the presence of both an amino group and a butenone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(3-aminocyclopentyl)but-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,7-8H,1,3-6,10H2 |
Clé InChI |
XZXVFJFQQDTTTP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=O)C1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


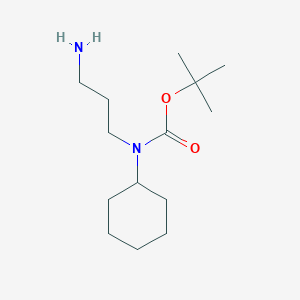
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

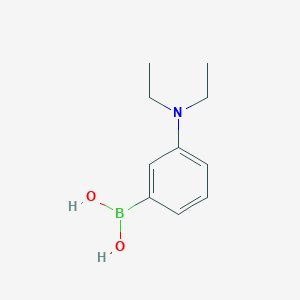

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
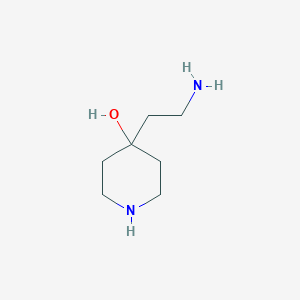
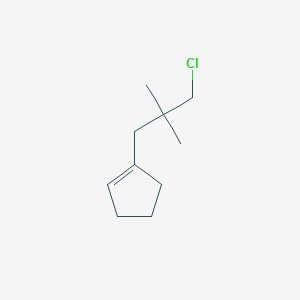
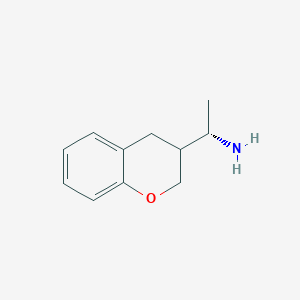
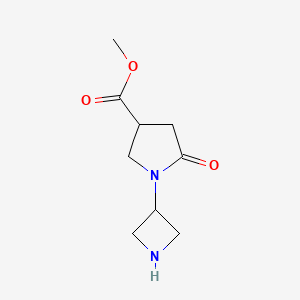
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
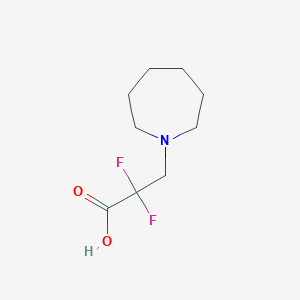
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
